5-[(3-chloro-4-methoxyphenyl)amino]-N-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-[(3-chloro-4-methoxyphenyl)amino]-N-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-chloro-4-methoxyphenyl)amino]-N-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the triazole ring:
Substitution reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, leading to the formation of amines or dihydrotriazoles.
Substitution: The chloro groups can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or ammonia (NH3) can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or dihydrotriazoles.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a potential therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Pharmacology: The compound has been evaluated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-[(3-chloro-4-methoxyphenyl)amino]-N-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound may exert its effects through pathways such as inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Tolfenamic acid: 2-(3-chloro-2-methylanilino)benzoic acid.
3-chloro-4-methylphenyl isocyanate: Isocyanic acid, 3-chloro-p-tolyl ester.
Uniqueness
5-[(3-chloro-4-methoxyphenyl)amino]-N-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern on the triazole ring and the presence of both chloro and methoxy groups. This unique structure may confer distinct biological activities and physicochemical properties compared to other similar compounds.
Properties
Molecular Formula |
C17H15Cl2N5O2 |
---|---|
Molecular Weight |
392.2 g/mol |
IUPAC Name |
5-(3-chloro-4-methoxyanilino)-N-(3-chloro-4-methylphenyl)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C17H15Cl2N5O2/c1-9-3-4-11(7-12(9)18)21-17(25)15-16(23-24-22-15)20-10-5-6-14(26-2)13(19)8-10/h3-8H,1-2H3,(H,21,25)(H2,20,22,23,24) |
InChI Key |
PNSWXMORPOCHCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NNN=C2NC3=CC(=C(C=C3)OC)Cl)Cl |
Origin of Product |
United States |
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